molecular formula C23H23N3O B5491248 3-ethyl-2-[2-(1-ethyl-2-methyl-1H-indol-3-yl)vinyl]-4(3H)-quinazolinone

3-ethyl-2-[2-(1-ethyl-2-methyl-1H-indol-3-yl)vinyl]-4(3H)-quinazolinone

Cat. No. B5491248
M. Wt: 357.4 g/mol
InChI Key: BMWBCAUHTWKYKU-CCEZHUSRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-ethyl-2-[2-(1-ethyl-2-methyl-1H-indol-3-yl)vinyl]-4(3H)-quinazolinone, also known as EMQ, is a synthetic compound with potential pharmaceutical applications. EMQ belongs to the quinazolinone family and is a derivative of the natural product echinomycin. Due to its unique structure, EMQ has received significant attention in the scientific community for its potential therapeutic applications.

Mechanism of Action

3-ethyl-2-[2-(1-ethyl-2-methyl-1H-indol-3-yl)vinyl]-4(3H)-quinazolinone exerts its therapeutic effects through various mechanisms of action. In cancer research, 3-ethyl-2-[2-(1-ethyl-2-methyl-1H-indol-3-yl)vinyl]-4(3H)-quinazolinone inhibits the activity of DNA-binding proteins, which leads to the inhibition of DNA replication and cell division. In infectious diseases, 3-ethyl-2-[2-(1-ethyl-2-methyl-1H-indol-3-yl)vinyl]-4(3H)-quinazolinone inhibits the activity of viral and bacterial enzymes, which leads to the inhibition of viral and bacterial replication. In neurodegenerative disorders, 3-ethyl-2-[2-(1-ethyl-2-methyl-1H-indol-3-yl)vinyl]-4(3H)-quinazolinone acts as an antioxidant and inhibits the activity of enzymes that lead to the accumulation of toxic proteins in the brain.
Biochemical and Physiological Effects:
3-ethyl-2-[2-(1-ethyl-2-methyl-1H-indol-3-yl)vinyl]-4(3H)-quinazolinone has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer research, 3-ethyl-2-[2-(1-ethyl-2-methyl-1H-indol-3-yl)vinyl]-4(3H)-quinazolinone has been shown to induce apoptosis, inhibit angiogenesis, and inhibit metastasis. In infectious diseases, 3-ethyl-2-[2-(1-ethyl-2-methyl-1H-indol-3-yl)vinyl]-4(3H)-quinazolinone has been shown to inhibit viral and bacterial replication and reduce inflammation. In neurodegenerative disorders, 3-ethyl-2-[2-(1-ethyl-2-methyl-1H-indol-3-yl)vinyl]-4(3H)-quinazolinone has been shown to have neuroprotective effects and reduce oxidative stress.

Advantages and Limitations for Lab Experiments

3-ethyl-2-[2-(1-ethyl-2-methyl-1H-indol-3-yl)vinyl]-4(3H)-quinazolinone has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, 3-ethyl-2-[2-(1-ethyl-2-methyl-1H-indol-3-yl)vinyl]-4(3H)-quinazolinone also has limitations, including its potential toxicity and limited availability.

Future Directions

There are several potential future directions for research on 3-ethyl-2-[2-(1-ethyl-2-methyl-1H-indol-3-yl)vinyl]-4(3H)-quinazolinone. In cancer research, future studies could focus on the development of 3-ethyl-2-[2-(1-ethyl-2-methyl-1H-indol-3-yl)vinyl]-4(3H)-quinazolinone-based therapies for specific types of cancer. In infectious diseases, future studies could focus on the development of 3-ethyl-2-[2-(1-ethyl-2-methyl-1H-indol-3-yl)vinyl]-4(3H)-quinazolinone-based therapies for emerging viral and bacterial infections. In neurodegenerative disorders, future studies could focus on the development of 3-ethyl-2-[2-(1-ethyl-2-methyl-1H-indol-3-yl)vinyl]-4(3H)-quinazolinone-based therapies for specific neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, future studies could focus on the optimization of 3-ethyl-2-[2-(1-ethyl-2-methyl-1H-indol-3-yl)vinyl]-4(3H)-quinazolinone synthesis and the development of novel 3-ethyl-2-[2-(1-ethyl-2-methyl-1H-indol-3-yl)vinyl]-4(3H)-quinazolinone derivatives with improved therapeutic properties.
Conclusion:
3-ethyl-2-[2-(1-ethyl-2-methyl-1H-indol-3-yl)vinyl]-4(3H)-quinazolinone is a synthetic compound with potential therapeutic applications in various fields of medicine. Its unique structure and mechanisms of action make it an attractive candidate for further research and development. Future studies could lead to the development of novel 3-ethyl-2-[2-(1-ethyl-2-methyl-1H-indol-3-yl)vinyl]-4(3H)-quinazolinone-based therapies for cancer, infectious diseases, and neurodegenerative disorders.

Synthesis Methods

3-ethyl-2-[2-(1-ethyl-2-methyl-1H-indol-3-yl)vinyl]-4(3H)-quinazolinone can be synthesized through a multistep process involving the condensation of 2-(1-ethyl-2-methyl-1H-indol-3-yl)acetaldehyde with ethyl 3-oxobutanoate, followed by a cyclization reaction with anthranilic acid. The final product is obtained through purification and isolation techniques.

Scientific Research Applications

3-ethyl-2-[2-(1-ethyl-2-methyl-1H-indol-3-yl)vinyl]-4(3H)-quinazolinone has been studied for its potential therapeutic applications in various fields of medicine, including cancer research, infectious diseases, and neurodegenerative disorders. In cancer research, 3-ethyl-2-[2-(1-ethyl-2-methyl-1H-indol-3-yl)vinyl]-4(3H)-quinazolinone has been shown to inhibit the growth of tumor cells and induce apoptosis. In infectious diseases, 3-ethyl-2-[2-(1-ethyl-2-methyl-1H-indol-3-yl)vinyl]-4(3H)-quinazolinone has been shown to have antiviral and antibacterial properties. In neurodegenerative disorders, 3-ethyl-2-[2-(1-ethyl-2-methyl-1H-indol-3-yl)vinyl]-4(3H)-quinazolinone has been shown to have neuroprotective effects.

properties

IUPAC Name

3-ethyl-2-[(E)-2-(1-ethyl-2-methylindol-3-yl)ethenyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O/c1-4-25-16(3)17(18-10-7-9-13-21(18)25)14-15-22-24-20-12-8-6-11-19(20)23(27)26(22)5-2/h6-15H,4-5H2,1-3H3/b15-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMWBCAUHTWKYKU-CCEZHUSRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C2=CC=CC=C21)C=CC3=NC4=CC=CC=C4C(=O)N3CC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=C(C2=CC=CC=C21)/C=C/C3=NC4=CC=CC=C4C(=O)N3CC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-ethyl-2-[(E)-2-(1-ethyl-2-methylindol-3-yl)ethenyl]quinazolin-4-one

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